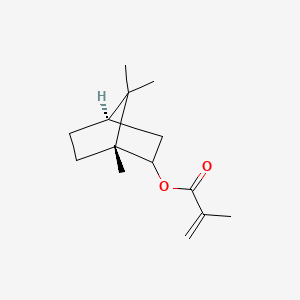
4-Carbamoyl-2-methylbenzoic acid
Descripción general
Descripción
4-Carbamoyl-2-methylbenzoic acid is a chemical compound with the molecular formula C9H9NO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-Carbamoyl-2-methylbenzoic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Biotechnological Applications : 4-Hydroxybenzoic acid, a compound structurally similar to 4-Carbamoyl-2-methylbenzoic acid, has been identified as a versatile intermediate for the biosynthesis of high-value bioproducts used in food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering approaches have been utilized to produce 4-Hydroxybenzoic acid and its derivatives (Wang et al., 2018).
Pharmaceutical Synthesis : Compounds similar to 4-Carbamoyl-2-methylbenzoic acid, such as 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid, have been synthesized for use in pharmaceuticals, specifically in the production of antibiotics like calichemicins (Laak & Scharf, 1989).
Vibrational Spectroscopy and Electronic Properties : The vibrational spectra of related compounds, such as 4-hydroxy-3-methylbenzoic acid, have been investigated for their potential in understanding biological activity. This research focuses on the molecule's vibrational properties and electronic interactions (Palanimurugan & Jeyavijayan, 2021).
Development of Biosensors : Research has been conducted on the development of biosensors using compounds like 4-hydroxybenzoic acid. These biosensors are designed to detect benzoic acid derivatives in microbial engineering applications, which is essential for sustainable production of industrial precursors (Castaño-Cerezo et al., 2020).
Agricultural Applications : Similar compounds have been used in the development of carrier systems for fungicides and herbicides in agriculture. These systems modify the release profiles of active compounds, potentially reducing environmental toxicity (Campos et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis and characterization of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Additionally, the palladium-catalyzed (3 + 2) annulation of 2-methylbenzoic acid with maleimide using Ac-Leu-OH as a powerful ligand has been reported .
Propiedades
IUPAC Name |
4-carbamoyl-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEPNRWKNPFLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoyl-2-methylbenzoic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B8056533.png)
![(3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8056538.png)

![3-[4-(dimethylamino)but-2-enoylamino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B8056553.png)


![5-(3-Chloranyl-4-Methoxy-Phenyl)-~{n}-[3-(1,2,4-Triazol-1-Yl)propyl]-1,3-Oxazole-4-Carboxamide](/img/structure/B8056571.png)





![4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylic acid](/img/structure/B8056645.png)